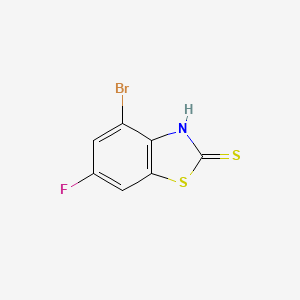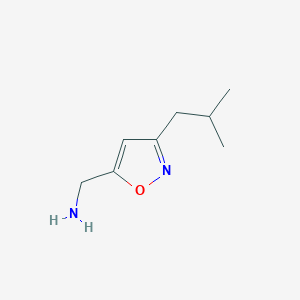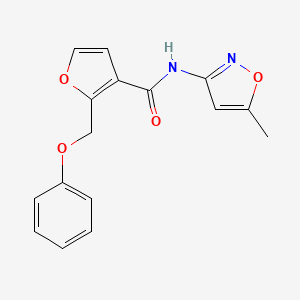![molecular formula C22H21N7O B2540136 (E)-2-アミノ-N-シクロペンチル-1-((ピリジン-4-イルメチレン)アミノ)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミド CAS No. 840518-66-3](/img/structure/B2540136.png)
(E)-2-アミノ-N-シクロペンチル-1-((ピリジン-4-イルメチレン)アミノ)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H21N7O and its molecular weight is 399.458. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-cyclopentyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌特性
この化合物は、抗癌剤としての可能性により注目を集めています。研究者らは、乳がん、肺がん、大腸がんを含むさまざまな癌細胞株に対するその効果を調査してきました。 予備的な研究によると、この化合物は細胞増殖を阻害し、アポトーシスを誘導するため、癌治療におけるさらなる調査のための有望な候補となっています .
抗炎症活性
この化合物は、主要な炎症経路を調節することにより、抗炎症特性を示します。 この化合物は、プロ炎症性サイトカインと酵素を抑制するため、関節リウマチや炎症性腸疾患などの疾患において治療上の利点を提供する可能性があります .
抗菌効果
研究者は、細菌、真菌、寄生虫に対するこの化合物の抗菌活性を調査してきました。特に薬剤耐性株に対して、抗菌剤として有望です。 その作用機序を理解し、有効性を最適化するためには、さらなる研究が必要です .
神経保護の可能性
研究者らは、この化合物が神経細胞の健康に与える影響を調査してきました。酸化ストレスを軽減し、神経伝達物質レベルを調節し、神経細胞の生存を促進することにより、神経変性疾患から保護する可能性があります。 その神経保護効果を検証するための調査が進行中です .
液晶特性
この化合物の構造における長いアルキル鎖の存在は、潜在的な液晶挙動を示唆しています。液晶は、ディスプレイ技術、センサー、光学デバイスなどで応用されています。 研究者らは、そのメソモルフィック特性と相転移を研究しています .
光物理特性
この化合物の蛍光や吸収スペクトルなどの光物理特性は注目を集めています。これらの特性は、オプトエレクトロニクスデバイス、センサー、イメージング剤などに応用される可能性があります。 実用化のためには、さらなる特性評価が不可欠です .
薬物送達システム
この化合物は、そのユニークな構造により、薬物送達システムの構成要素として役立つ可能性があります。研究者らは、標的薬物送達、ナノキャリア、制御放出製剤におけるその使用を調査しています。 その安定性と生体適合性は、成功したアプリケーションのための重要な要素です .
材料科学と有機エレクトロニクス
この化合物の共役系と電子特性は、材料科学において関連しています。有機半導体、発光ダイオード (LED)、有機太陽電池に貢献する可能性があります。 研究は、これらの用途におけるその性能を最適化することに焦点を当てています .
要約すると、(E)-2-アミノ-N-シクロペンチル-1-((ピリジン-4-イルメチレン)アミノ)-1H-ピロロ[2,3-b]キノキサリン-3-カルボキサミドは、癌研究から材料科学まで、さまざまな分野で有望です。 その多面的な特性は、実用的なアプリケーションのためのさらなる探求と開発に値します . さらに情報が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください! 😊
特性
IUPAC Name |
2-amino-N-cyclopentyl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c23-20-18(22(30)26-15-5-1-2-6-15)19-21(28-17-8-4-3-7-16(17)27-19)29(20)25-13-14-9-11-24-12-10-14/h3-4,7-13,15H,1-2,5-6,23H2,(H,26,30)/b25-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOUPVKUGOOGCT-DHRITJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2540064.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)

![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2540071.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
![6-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanoic acid](/img/structure/B2540074.png)
![2-(4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2540075.png)

